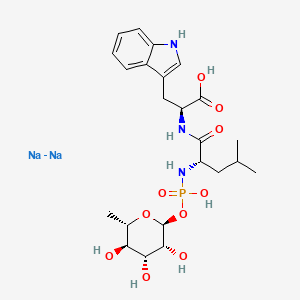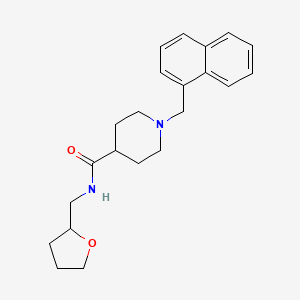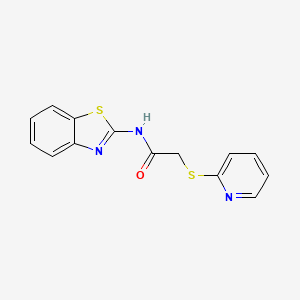![molecular formula C30H22N4O12 B12462435 4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12462435.png)
4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitro groups, and carboxylic acid functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid typically involves multiple steps. One common method starts with the reaction of biphenyl derivatives with nitrophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to further reactions to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets. The nitro groups and carboxylic acid functionalities play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: This compound has similar structural features but with amino groups instead of nitro groups.
1,3,5-Tris(4-aminophenyl)benzene: Another compound with multiple aromatic rings and amino groups.
4,4’-Bis(3-aminophenoxy)biphenyl: Similar to the target compound but with different positioning of the amino groups.
Uniqueness
4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical and biological properties
属性
分子式 |
C30H22N4O12 |
|---|---|
分子量 |
630.5 g/mol |
IUPAC 名称 |
5-[3-carboxy-4-[[2-(3-nitrophenoxy)acetyl]amino]phenyl]-2-[[2-(3-nitrophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C30H22N4O12/c35-27(15-45-21-5-1-3-19(13-21)33(41)42)31-25-9-7-17(11-23(25)29(37)38)18-8-10-26(24(12-18)30(39)40)32-28(36)16-46-22-6-2-4-20(14-22)34(43)44/h1-14H,15-16H2,(H,31,35)(H,32,36)(H,37,38)(H,39,40) |
InChI 键 |
HDDYCILSDVCYIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)COC4=CC=CC(=C4)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)
![3-{5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B12462358.png)
![N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12462369.png)
![N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)

![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)


![Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12462388.png)
![4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12462400.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)
![5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12462436.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline](/img/structure/B12462438.png)
